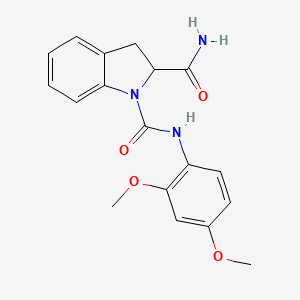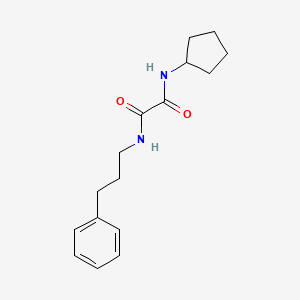![molecular formula C17H16F2N2O3 B6492814 N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 920229-83-0](/img/structure/B6492814.png)
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as DFE, is a synthetic compound used primarily in scientific research applications. It is a small molecule with a molecular weight of 303.26 g/mol and a melting point of 118-120°C. This compound is a derivative of phenylacetic acid and is known to possess a wide range of biological activities. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other bioactive molecules.
Mecanismo De Acción
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is known to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the synthesis of prostaglandins, which are hormones that regulate inflammation and other biological processes. By inhibiting COX, N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to possess a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of certain types of cancer. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biological activities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a highly toxic compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. It could be used in the synthesis of new drugs and other bioactive molecules, as well as in the study of enzyme-catalyzed reactions and the structure and function of proteins. Additionally, it could be used in the development of new anti-inflammatory and anti-oxidant drugs. Finally, it could be used in the study of the biochemical and physiological effects of N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, such as its effects on inflammation and cancer.
Métodos De Síntesis
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can be synthesized in a two-step process. The first step involves the synthesis of 2-amino-3,4-difluorobenzaldehyde, which is then reacted with 4-methoxyphenylacetylene in the presence of sodium hydroxide to form the desired product. The reaction is carried out in aqueous solution at room temperature and is typically completed within 1-2 hours. The product can then be isolated and purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been used in a variety of scientific research applications, including the synthesis of drugs, pesticides, and other bioactive molecules. It has also been used in the synthesis of a variety of compounds, including antibiotics, antifungals, and antivirals. Additionally, N-(3,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been used in the study of enzyme-catalyzed reactions and in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-24-13-5-2-11(3-6-13)8-9-20-16(22)17(23)21-12-4-7-14(18)15(19)10-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRTUDQGGPUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-difluorophenyl)-N2-(4-methoxyphenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-methoxyphenoxy)acetyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6492742.png)


![1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492769.png)
![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-methylphenoxy)ethan-1-one](/img/structure/B6492773.png)
![1-(4-phenylpiperazin-1-yl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}ethan-1-one](/img/structure/B6492782.png)
![N-(2,5-dichlorophenyl)-2-{2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,9,12,14-heptaen-10-ylsulfanyl}acetamide](/img/structure/B6492798.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-phenylacetamide hydrochloride](/img/structure/B6492824.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6492835.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride](/img/structure/B6492843.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride](/img/structure/B6492845.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-4-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6492849.png)
